An In-depth Technical Guide to the Chemical Properties of Citroflex A-4 for Laboratory Use
An In-depth Technical Guide to the Chemical Properties of Citroflex A-4 for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Citroflex A-4 (Acetyl Tributyl Citrate (B86180) or ATBC), a widely used plasticizer in laboratory and pharmaceutical applications. This document outlines its key characteristics, relevant experimental protocols, and biological interactions to support its effective and safe use in research and development.
Core Chemical and Physical Properties
Citroflex A-4 is a non-toxic, biodegradable plasticizer known for its compatibility with a wide range of polymers.[1][2] It is a colorless, odorless, oily liquid.[2][3] Its key properties are summarized in the tables below.
Table 1: General Chemical Properties
| Property | Value | Reference |
| Chemical Name | Acetyl Tributyl Citrate (ATBC) | [3][4] |
| Synonyms | Citroflex A-4, Tributyl O-acetylcitrate | [4] |
| CAS Number | 77-90-7 | [4] |
| Molecular Formula | C₂₀H₃₄O₈ | [4] |
| Molecular Weight | 402.48 g/mol | [4] |
| Appearance | Clear, oily liquid | [5] |
| Odor | Odorless | [2] |
Table 2: Physical and Chemical Specifications
| Property | Value | Test Method/Reference |
| Ester Content (%) | ≥ 99.0 | [6] |
| Acid Number (mg KOH/g) | ≤ 0.2 | [6] |
| Specific Gravity (25/25 °C) | 1.045 - 1.055 | [6][7] |
| Refractive Index (25 °C) | 1.4410 - 1.4425 | |
| Viscosity (25 °C, cP) | ~33 - 36 | [7] |
| Boiling Point (°C) | 327 | |
| Melting Point (°C) | -59 (Pour Point) | [7] |
| Flash Point (°C) | 204 (Open Cup) | [3] |
| Water Content (%) | ≤ 0.25 | [6] |
| Solubility in Water | Insoluble | [2][3] |
| Solubility in Organic Solvents | Soluble in most organic solvents | [3] |
| Biodegradability | Readily biodegradable | [1][2] |
Experimental Protocols for Laboratory Applications
This section details methodologies for common laboratory procedures involving Citroflex A-4.
Preparation of Polymer Films using Solvent Casting
The solvent casting technique is a common laboratory method for preparing thin polymer films with uniform thickness. Citroflex A-4 is incorporated as a plasticizer to improve the flexibility and durability of the films.
Methodology:
-
Polymer Solution Preparation: Dissolve the desired polymer (e.g., PVC, cellulose (B213188) acetate, PLA) in a suitable volatile solvent (e.g., acetone, dichloromethane, tetrahydrofuran) to form a homogenous solution.[8][9] The concentration will depend on the polymer and desired film thickness.
-
Plasticizer Incorporation: Add the calculated amount of Citroflex A-4 to the polymer solution. The concentration of Citroflex A-4 can be varied to study its effect on the film's properties.
-
Mixing: Stir the solution thoroughly using a magnetic stirrer until the Citroflex A-4 is completely dissolved and the solution is uniform.
-
Casting: Pour the solution onto a flat, inert surface (e.g., a glass plate or a Teflon-coated dish).[10]
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment, such as a fume hood with adjustable airflow. Slow evaporation is crucial to prevent the formation of defects in the film.[10]
-
Drying: Once the majority of the solvent has evaporated, transfer the film to a vacuum oven for complete drying at a temperature below the polymer's glass transition temperature to remove any residual solvent.
-
Film Characterization: The resulting film can be characterized for its mechanical properties (tensile strength, elongation), thermal properties (DSC, TGA), and surface morphology (SEM).
Quality Control and Purity Analysis
Ensuring the purity and quality of Citroflex A-4 is critical for reproducible experimental results. Gas Chromatography (GC) is a standard method for this purpose.
Methodology (based on ASTM D3465 principles): [11]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column) is required.
-
Standard Preparation: Prepare a series of standard solutions of high-purity Citroflex A-4 in a suitable solvent (e.g., hexane (B92381) or acetone) at known concentrations.
-
Sample Preparation: Dilute the Citroflex A-4 sample to be tested in the same solvent to a concentration within the range of the prepared standards.
-
GC Analysis:
-
Inject a fixed volume of the standard and sample solutions into the GC.
-
Use an appropriate temperature program for the oven to ensure good separation of Citroflex A-4 from any impurities.
-
The injector and detector temperatures should be set to ensure efficient vaporization and detection.
-
-
Data Analysis:
-
Identify the peak corresponding to Citroflex A-4 based on its retention time compared to the standard.
-
Calculate the area of the Citroflex A-4 peak in both the standard and sample chromatograms.
-
Determine the purity of the sample by comparing its peak area to the calibration curve generated from the standard solutions.
-
Leaching and Migration Studies
Understanding the extent to which Citroflex A-4 migrates from a polymer matrix is crucial, especially in applications like medical devices and food contact materials.
Methodology (based on ISO 177 principles): [12][13]
-
Sample Preparation: Prepare polymer samples containing a known concentration of Citroflex A-4.
-
Contact Medium: Choose a contact medium that simulates the intended application (e.g., simulated body fluid for medical devices, food simulants like ethanol/water mixtures for food packaging).
-
Extraction:
-
Immerse the polymer sample in the contact medium in a sealed container.
-
Incubate the container at a specific temperature and for a defined period to simulate the conditions of use.
-
-
Analysis of the Extract:
-
After incubation, remove the polymer sample.
-
Analyze the contact medium for the presence and concentration of leached Citroflex A-4. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for this analysis.
-
-
Quantification: Quantify the amount of migrated Citroflex A-4 by comparing the analytical results to a calibration curve prepared with known concentrations of Citroflex A-4 in the same contact medium.
Biological Interactions and Signaling Pathways
While primarily used as an excipient, Citroflex A-4 is not entirely inert and can interact with biological systems. In vitro and in vivo studies have shown that it can activate the Steroid and Xenobiotic Receptor (SXR), a key regulator of drug metabolism.[12][14]
Signaling Pathway: SXR Activation by Citroflex A-4
Activation of SXR by Citroflex A-4 in intestinal cells leads to the increased expression of the Cytochrome P450 3A4 (CYP3A4) enzyme.[12][14] This can have implications for the metabolism of co-administered drugs that are substrates of CYP3A4.
In Vitro Metabolism Studies
The metabolism of Citroflex A-4 can be investigated in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Phosphate buffer (to maintain pH)
-
Liver microsomes (human or animal)
-
Citroflex A-4 solution (at a known concentration)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add a solution of NADPH (a necessary cofactor for many metabolic reactions) to initiate the metabolic process.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a quenching solvent, such as cold acetonitrile. This also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound (Citroflex A-4) and the appearance of metabolites using LC-MS/MS.
-
Data Analysis: Determine the rate of metabolism and identify the metabolites formed.
Biocompatibility and Safety Considerations
Citroflex A-4 is generally considered to have low toxicity.[2][7] However, for applications in medical devices, a thorough biocompatibility assessment according to ISO 10993 standards is essential.[3][18][19] This involves a series of tests to evaluate potential biological risks, such as cytotoxicity, sensitization, and irritation.
Logical Relationship for Biocompatibility Assessment:
References
- 1. fda.gov [fda.gov]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and quantification of acetyl tributyl citrate (ATBC) metabolites using human liver microsomes and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Properties of Acetyl Tributyl Citrate, a Pharmaceutical Excipient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. US7172713B2 - Solution casting process for producing polymer film - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. store.astm.org [store.astm.org]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. mttlab.eu [mttlab.eu]
- 17. researchgate.net [researchgate.net]
- 18. Biocompatibility Testing for Medical Devices | ISO 10993 [chapletnorthamerica.com]
- 19. EN ISO 10993 - Biocompatibility testing of medical device [hygcen.de]
